molecular formula C15H13NO B151460 6-Methoxy-1-phenyl-1H-indole CAS No. 487058-34-4

6-Methoxy-1-phenyl-1H-indole

Cat. No. B151460
M. Wt: 223.27 g/mol
InChI Key: CGHVRUBCVJLORJ-UHFFFAOYSA-N
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Description

6-Methoxy-1-phenyl-1H-indole is an intermediate in the synthesis of Carbamazepine, an anticonvulsant medication used primarily in the treatment of epilepsy and neuropathic pain . It is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives are synthesized using various methods. One such method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with an optically active cyclohexanone using methanesulfonic acid under reflux in methanol . Another method is a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-1-phenyl-1H-indole is C9H9NO . Its molecular weight is 147.1739 .


Chemical Reactions Analysis

Indole derivatives, including 6-Methoxy-1-phenyl-1H-indole, show various biologically vital properties . They play a main role in cell biology and have applications as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Antioxidant and Cytotoxicity Properties

  • 6-Methoxytetrahydro-β-carboline derivatives, including 6-methoxy-1-phenyl-1H-indole, have been investigated for their antioxidant and cytotoxic properties. These derivatives exhibit moderate antioxidant activities and display varying levels of cytotoxicity on non-tumor cell lines. This highlights their potential as therapeutic agents with antioxidant properties (Goh et al., 2015).

Optimization via Mass Spectrometry

  • The optimization of synthesis reaction conditions for 6-methoxytetrahydro-β-carboline derivatives has been achieved using liquid chromatography-mass spectrometry (LC-MS-MS). This approach ensures efficient production and is crucial for the development of compounds with specific properties (Goh et al., 2015).

Antibacterial Activity

  • Indole derivatives, including those related to 6-methoxy-1-phenyl-1H-indole, have shown potential as antimicrobial agents. The synthesis of these compounds and their subsequent evaluation for antimicrobial properties signify their importance in developing new antibacterial treatments (Kalshetty et al., 2012).

Electrochemical Properties

  • The electrochemical properties of 6-methoxy-1-phenyl-1H-indole derivatives have been studied, indicating their potential as materials for conducting polymers. These polymers could have applications in various technological fields (Mezlova et al., 2005).

Potential Antivascular Agents

  • Some 6-methoxy-1-phenyl-1H-indole analogues have been identified as potential antivascular agents, indicating their possible use in cancer treatment. This includes the inhibition of tubulin polymerization and cytotoxicity against melanoma cells (Ty et al., 2008).

Future Directions

Indole derivatives, including 6-Methoxy-1-phenyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.

properties

IUPAC Name

6-methoxy-1-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-14-8-7-12-9-10-16(15(12)11-14)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHVRUBCVJLORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-phenyl-1H-indole

Synthesis routes and methods

Procedure details

Prepared by Procedure C and Scheme O using 1H-indol-6-yl methyl ether and iodobenzene: ESMS m/e: 224.0 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Tarzia, A Duranti, G Gatti, G Piersanti… - ChemMedChem …, 2006 - Wiley Online Library
… Synthesis of 6-methoxy-1-phenyl-1H-indole (4):41 A mixture of 6-methoxy-1H-indole (3) (5.887 g, 40 mmol), C 6 H 5 I (14.117 g, 69.2 mmol), K 2 CO 3 (7.021 g, 50.8 mmol), CuI (1.996 g…

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